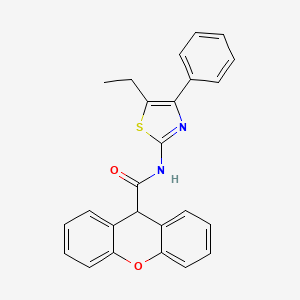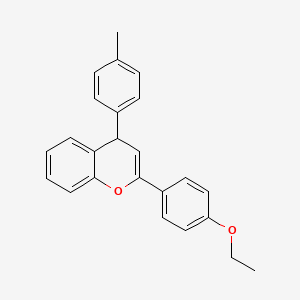
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a thiazole ring and a xanthene moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the xanthene moiety is a tricyclic aromatic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the xanthene moiety. One common method involves the cyclization of a precursor containing sulfur and nitrogen atoms to form the thiazole ring. This is followed by a coupling reaction with a xanthene derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the development of materials with specific properties, such as dyes and sensors
Mécanisme D'action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The xanthene moiety can contribute to the compound’s overall stability and binding affinity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbutanamide
- N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylsulfanylpropanamide
- N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide
Uniqueness
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the presence of both the thiazole ring and the xanthene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and potential for diverse chemical modifications further enhance its utility in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C25H20N2O2S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C25H20N2O2S/c1-2-21-23(16-10-4-3-5-11-16)26-25(30-21)27-24(28)22-17-12-6-8-14-19(17)29-20-15-9-7-13-18(20)22/h3-15,22H,2H2,1H3,(H,26,27,28) |
Clé InChI |
ZYQOMPRLNJMOCG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11606135.png)
![5-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-2-hydroxybenzoic acid](/img/structure/B11606139.png)
![Ethyl 5-[(2-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11606140.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]aniline](/img/structure/B11606144.png)

![2,6-Dimethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11606149.png)
![5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11606155.png)

![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11606162.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606169.png)
![(5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B11606188.png)
![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11606202.png)
![2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11606210.png)
![4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11606214.png)
